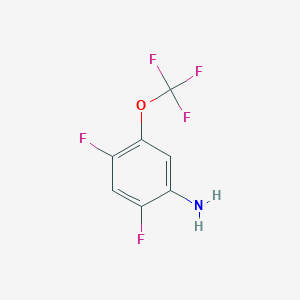

2,4-Difluoro-5-(trifluoromethoxy)aniline

Description

Properties

IUPAC Name |

2,4-difluoro-5-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F5NO/c8-3-1-4(9)6(2-5(3)13)14-7(10,11)12/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDLIEJPIFDOQSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1OC(F)(F)F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60560296 | |

| Record name | 2,4-Difluoro-5-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123572-59-8 | |

| Record name | 2,4-Difluoro-5-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,4-Difluoro-5-(trifluoromethoxy)aniline (CAS: 123572-59-8): A Key Building Block in Modern Drug Discovery

Introduction: The Strategic Value of Fluorination in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. These moieties are not mere decorations; they are powerful tools for modulating a molecule's physicochemical and pharmacokinetic properties. The trifluoromethoxy (-OCF₃) group, in particular, has gained prominence for its ability to enhance metabolic stability, increase lipophilicity, and alter electronic character, thereby improving a drug candidate's membrane permeability and in-vivo half-life.[1][2]

This guide provides an in-depth technical overview of 2,4-Difluoro-5-(trifluoromethoxy)aniline, registered under CAS number 123572-59-8.[3][4][5] This compound is a highly functionalized aniline that serves as a versatile and valuable building block for researchers and scientists in pharmaceutical and materials science. Its unique trifecta of functionalities—a reactive aniline group for synthetic elaboration, two fluorine atoms on the aromatic ring to fine-tune electronics and binding interactions, and a metabolically robust trifluoromethoxy group—makes it a privileged scaffold for constructing complex and effective therapeutic agents.[6] We will explore its properties, synthesis, handling, and critical applications, providing the field-proven insights necessary for its effective utilization in research and development programs.

Physicochemical & Safety Profile

A thorough understanding of a compound's properties is fundamental to its successful application. The data presented below are compiled from verified supplier and safety documentation.

Core Properties

| Property | Value | Source(s) |

| CAS Number | 123572-59-8 | [3][4] |

| Molecular Formula | C₇H₄F₅NO | [4] |

| Molecular Weight | 213.11 g/mol | [3] |

| Physical Form | Liquid | [3] |

| Boiling Point | 198.5 °C at 760 mmHg | |

| Purity | Typically ≥97% | [3] |

| IUPAC Name | This compound | [3][4] |

Safety & Handling

As with any specialized chemical reagent, proper handling of this compound is paramount for ensuring laboratory safety. The compound is classified with several hazards that necessitate careful management.

| Hazard Class | GHS Hazard Statement | GHS Precautionary Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. |

| Skin Irritation (Category 2) | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection. |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

Recommended Storage & Handling Protocol:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area at 2-8°C.[3] Keep in a dark place, under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.

-

Engineering Controls: Use only in a chemical fume hood to ensure adequate ventilation and minimize inhalation exposure.[8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[9]

-

First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention.[7][8] If inhaled, move the individual to fresh air. If swallowed, rinse mouth and call a physician.[7]

Proposed Synthesis Pathway

While multiple proprietary routes exist for the industrial production of this compound, a logical and common retrosynthetic approach can be proposed based on established organic chemistry principles. This multi-step synthesis demonstrates a plausible pathway for laboratory-scale preparation, emphasizing the causality behind each transformation.

Caption: Proposed two-step synthesis of this compound.

Experimental Causality:

-

Step 1: Trifluoromethoxylation: The synthesis logically begins with a commercially available, highly activated nitrobenzene. The strong electron-withdrawing effect of the nitro group and the fluorine atoms makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). The trifluoromethoxide source substitutes one of the fluorine atoms, typically at the position most activated for substitution (para to the nitro group). The use of a copper catalyst is often necessary to facilitate this transformation.

-

Step 2: Reduction: The final step is the reduction of the nitro group to the primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard, high-yielding, and clean method for this conversion.[10] The reaction conditions are generally mild and do not affect the other functional groups on the ring, ensuring the integrity of the final product.

Applications in Synthetic Chemistry & Drug Development

The true value of this compound lies in its utility as a versatile intermediate. The nucleophilic aniline group is a powerful handle for a wide array of chemical transformations that are central to the construction of pharmaceutical lead compounds.

Caption: Key synthetic transformations utilizing the aniline functional group.

Protocol Example: Amide Bond Formation

This protocol describes a general, self-validating procedure for synthesizing an amide derivative, a common structural motif in pharmaceuticals.

Objective: To synthesize N-(2,4-difluoro-5-(trifluoromethoxy)phenyl)acetamide.

Methodology:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.). Dissolve it in a suitable anhydrous solvent (e.g., Dichloromethane or THF). Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 eq.), to the solution. The base acts as an acid scavenger for the HCl generated during the reaction.

-

Acylation: Add acetyl chloride (1.1 eq.) dropwise to the stirred solution. The dropwise addition is crucial to control the exothermic reaction.

-

Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting aniline spot/peak and the appearance of a new, less polar product spot/peak indicates reaction completion.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification & Confirmation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization. Confirm the structure of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry.

This rigorous process of monitoring and characterization ensures the identity and purity of the resulting compound, reflecting a trustworthy and scientifically sound experimental design.

Conclusion

This compound is more than just a chemical; it is an enabling tool for innovation in drug discovery and materials science. Its carefully arranged functional groups provide a unique combination of reactivity, metabolic stability, and modulatory electronic effects. For researchers aiming to synthesize novel kinase inhibitors, GPCR modulators, or other complex molecular architectures, this compound represents a strategically advantageous starting point. By understanding its properties, synthesis, and reactive potential, scientists can fully leverage its capabilities to accelerate the development of next-generation therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 123572-59-8 [sigmaaldrich.com]

- 4. pschemicals.com [pschemicals.com]

- 5. This compound|123572-59-8-西å®éå å»è¯ç§ææéå ¬å¸ [cochemical.com]

- 6. 123572-59-8 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 7. capotchem.com [capotchem.com]

- 8. fishersci.com [fishersci.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]

A Comprehensive Safety & Handling Guide for 2,4-Difluoro-5-(trifluoromethoxy)aniline in Research & Development

This document provides an in-depth technical guide on the safe handling, storage, and emergency management of 2,4-Difluoro-5-(trifluoromethoxy)aniline (CAS No. 123572-59-8). It is intended for researchers, scientists, and drug development professionals who utilize this and similar fluorinated building blocks. The protocols and insights herein are designed to supplement, not replace, official Safety Data Sheets (SDS) and institutional safety policies. The primary objective is to foster a proactive safety culture by explaining the causality behind safety protocols, ensuring that every procedure is a self-validating system for risk mitigation.

Section 1: Compound Profile & Hazard Identification

This compound is a substituted aniline derivative increasingly used as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors. Its unique substitution pattern imparts specific properties to target molecules, but also necessitates a thorough understanding of its hazard profile. The toxicological properties of many specialized research chemicals have not been exhaustively investigated, making a cautious and well-informed approach paramount.[1][2]

Chemical and Physical Properties

| Identifier | Value | Source |

| CAS Number | 123572-59-8 | [3][4] |

| Molecular Formula | C₇H₄F₅NO | [1] |

| Molecular Weight | 213.11 g/mol | [4] |

| Physical Form | Liquid | [4] |

| Storage Temp. | 2-8°C, Inert Atmosphere, Dark | [4] |

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a universal framework for communicating the hazards of chemical products. The classification for this compound indicates it is hazardous via multiple exposure routes.

| Pictogram | Signal Word | Hazard Class | Hazard Statement |

|

| Warning | Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1][4] |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[1][4] | ||

| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation[1][4] | ||

| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation[1][3][4] |

Note: Structurally similar anilines can also be toxic in contact with skin and toxic if inhaled.[5][6][7] Given the incomplete toxicological profile, it is prudent to handle this compound as if it possesses these higher-level acute toxicities.

Section 2: A Risk-Based Approach to Safe Handling

Effective chemical safety is not merely about wearing protective gear; it is a systematic process of risk elimination and control. The "Hierarchy of Controls" is the fundamental, field-proven framework for implementing this process. The most effective controls are at the top of the pyramid, with the least effective—yet still essential—at the bottom.

-

Engineering Controls: This is the primary line of defense. All work involving this compound must be performed in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[8] Eyewash stations and safety showers must be readily accessible.[8][9]

-

Administrative Controls: These are the procedures that define safe work practices. This includes comprehensive training on the specific hazards of this compound, developing and adhering to Standard Operating Procedures (SOPs), and clearly designating areas where this chemical is handled and stored.[10]

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls above. It does not eliminate the hazard, but it provides a critical barrier.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a risk assessment of the specific task being performed.

| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |

| Storage & Transport | Safety glasses with side-shields | Nitrile gloves | Lab coat | Not required if container is sealed |

| Weighing/Transfer | Chemical safety goggles and face shield | Nitrile gloves (double-gloving recommended) | Chemical-resistant apron over lab coat | Required if outside of a fume hood. NIOSH-approved respirator with organic vapor cartridges.[3][5][6] |

| Reaction Setup/Workup | Chemical safety goggles and face shield | Nitrile gloves (double-gloving recommended) | Chemical-resistant apron over lab coat | Not required if performed within a certified fume hood |

Section 3: Standard Operating Protocols

Adherence to validated protocols is essential for ensuring reproducible science and, more importantly, personal safety.

Protocol 3.1: Safe Handling and Use

-

Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary equipment or chemicals.

-

Don PPE: Put on all required PPE as specified in the table above. Always inspect gloves for tears or defects before use.[3][5]

-

Transfer: If transferring the liquid, use a syringe or pipette. To minimize exposure, perform transfers slowly to avoid splashing or aerosol generation.

-

Post-Handling: After use, tightly seal the container. Wipe down the external surface of the container and the work area in the fume hood.

-

Doff PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then apron/goggles, then lab coat). Wash hands thoroughly with soap and water.[5][10]

Protocol 3.2: Storage Requirements

-

Container: Store in the original, tightly sealed container.[3][10]

-

Location: Store in a cool, dry, and well-ventilated area designated for toxic chemicals.[3][5][9] The recommended temperature is 2-8°C.[4]

-

Atmosphere: This compound should be stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light, as it is noted to be hygroscopic and potentially light-sensitive.[3][4][10]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, strong bases, and sources of ignition.[8][9]

Protocol 3.3: Accidental Release and Spill Cleanup (Minor Spills <100 mL)

-

Evacuate: Alert personnel in the immediate area and evacuate if necessary.[3]

-

Ventilate: Ensure the spill is contained within a fume hood or that the area is well-ventilated.

-

Protect: Wear appropriate PPE, including a respirator if the spill is outside a fume hood.

-

Contain: Cover the spill with an inert absorbent material like vermiculite, sand, or earth.[7] Do not use combustible materials like paper towels.

-

Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[3][7] Avoid creating dust or aerosols.

-

Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

-

Dispose: Dispose of the waste container and any contaminated materials according to institutional and local regulations.[3]

Section 4: Emergency Response & First Aid

Immediate and correct action following an exposure is critical. The following workflow outlines the necessary steps.

First-Aid Protocols

-

General Advice: In all cases of exposure, consult a physician and show them the Safety Data Sheet for the product.[1][3]

-

Inhalation: Move the person into fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1][3]

-

Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes.[1][3] Remove all contaminated clothing and shoes.[7] Because anilines can be absorbed through the skin, this step is critical to prevent systemic toxicity.[11]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open.[1][3] Remove contact lenses if present and easy to do.[1][12] Seek immediate medical attention.

-

Ingestion: Never give anything by mouth to an unconscious person.[1][3] Rinse mouth thoroughly with water.[1][3] Do not induce vomiting.[7] Call a physician or poison control center immediately.[8][9]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][3]

-

Hazardous Combustion Products: Fire may produce toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF).[5][8]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and combustion products.[3][5]

Conclusion

This compound is a valuable reagent whose safe use is predicated on a comprehensive understanding of its hazards and the disciplined application of control measures. By embracing the hierarchy of controls—prioritizing engineering solutions like fume hoods, reinforcing them with robust administrative protocols, and using PPE as a final, essential barrier—researchers can mitigate the risks associated with this compound. Always remember that the information in a supplier's SDS is the primary source of safety information and that the toxicological properties of this compound are not fully characterized, warranting a high degree of caution in all handling procedures.

References

- 1. angenechemical.com [angenechemical.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. capotchem.com [capotchem.com]

- 4. This compound | 123572-59-8 [sigmaaldrich.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. 2,4-Difluoroaniline | C6H5F2N | CID 9709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Solubility of 2,4-Difluoro-5-(trifluoromethoxy)aniline in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,4-Difluoro-5-(trifluoromethoxy)aniline, a fluorinated intermediate of significant interest in the pharmaceutical and agrochemical industries. In the absence of extensive publicly available quantitative solubility data for this compound, this document establishes a foundational understanding based on first principles of molecular interactions and physicochemical properties. We present a predictive solubility profile across a range of common organic solvents, grounded in the analysis of the compound's functional groups. Furthermore, this guide offers two detailed, field-proven experimental protocols—the isothermal shake-flask gravimetric method and a UV-Vis spectrophotometric method—to enable researchers to generate precise, reliable, and reproducible solubility data. This document is intended to serve as an essential resource for researchers, chemists, and formulation scientists, empowering them to optimize reaction conditions, streamline purification processes, and accelerate drug development and discovery programs involving this versatile building block.

Part 1: Theoretical Framework and Molecular Structure Analysis

The solubility of a compound is fundamentally governed by the intermolecular interactions between the solute and the solvent. The adage "like dissolves like" serves as a reliable guiding principle, suggesting that substances with similar polarities and intermolecular force capabilities will be mutually soluble.[1] To predict the solubility of this compound, a detailed analysis of its molecular structure is paramount.

Molecular Structure of this compound:

-

CAS Number: 123572-59-8

-

Molecular Formula: C₇H₄F₅NO

-

Molecular Weight: 213.11 g/mol [2]

The molecule's solubility behavior is a composite of the contributions from its distinct functional groups:

-

Aromatic Phenyl Ring: The core benzene ring is inherently non-polar and lipophilic, promoting solubility in non-polar solvents like toluene and hexane through van der Waals forces.

-

Aniline Moiety (-NH₂): The primary amine group introduces polarity and the capacity for hydrogen bonding. The two lone-pair electrons on the nitrogen can accept hydrogen bonds, while the N-H bonds can donate them. This functional group enhances solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).[3]

-

Fluoro Substituents (-F): The two fluorine atoms are highly electronegative, inducing significant dipole moments within the molecule. While fluorine is a weak hydrogen bond acceptor, these dipoles can engage in dipole-dipole interactions with polar solvent molecules.

-

Trifluoromethoxy Group (-OCF₃): This is arguably the most influential group for determining the compound's solubility profile in organic media. The -OCF₃ group is known to be one of the most lipophilic substituents used in medicinal chemistry.[4] It is powerfully electron-withdrawing and significantly increases the molecule's lipophilicity, which is expected to enhance its solubility in non-polar and moderately polar organic solvents and biological membranes.[4] The metabolic stability conferred by this group also makes it a highly attractive feature in drug design.[4]

Collectively, the structure suggests a molecule with a complex solubility profile. The lipophilic aromatic ring and the potent lipophilicity of the -OCF₃ group will drive solubility in non-polar to moderately polar solvents. Concurrently, the polar amine group will provide a degree of solubility in more polar environments.

Part 2: Predicted Solubility Profile

Based on the theoretical analysis, a qualitative solubility profile for this compound can be predicted. The strong lipophilic character imparted by the trifluoromethoxy group is expected to be a dominant factor.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Category | Solvent Example | Polarity Index | Predicted Solubility | Rationale for Prediction |

| Non-Polar | n-Hexane | 0.1 | Medium to High | Strong lipophilic character of the solute driven by the -OCF₃ group and aromatic ring should align well with the non-polar solvent. |

| Toluene | 2.4 | High | Favorable π-π stacking interactions between the aromatic rings of the solute and solvent, plus strong lipophilic character. | |

| Polar Aprotic | Dichloromethane (DCM) | 3.1 | High | Good balance of polarity to interact with the amine group and non-polar character to solvate the rest of the molecule. |

| Ethyl Acetate | 4.4 | High | Acts as a hydrogen bond acceptor and has sufficient non-polar character. A versatile solvent for many organic compounds. | |

| Tetrahydrofuran (THF) | 4.0 | High | Effective at solvating both polar and non-polar moieties. The ether oxygen can accept hydrogen bonds. | |

| Acetonitrile | 5.8 | Medium | High polarity may be less compatible with the highly lipophilic -OCF₃ group, but it should still solvate the polar amine. | |

| Dimethylformamide (DMF) | 6.4 | Medium | A strong polar aprotic solvent that can effectively solvate the amine group, though overall solubility may be tempered by the solute's lipophilicity. | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Medium | Similar to DMF, its high polarity makes it an excellent solvent for polar groups but potentially less ideal for highly lipophilic structures. | |

| Polar Protic | 2-Propanol | 4.0 | Medium | Can act as both a hydrogen bond donor and acceptor, interacting with the aniline group. The alkyl chain provides non-polar character. |

| Ethanol | 4.3 | Medium | Similar to 2-propanol, but its smaller alkyl chain makes it slightly more polar. | |

| Methanol | 5.1 | Medium to Low | Higher polarity and strong hydrogen bonding network might be less favorable for solvating the lipophilic parts of the molecule. | |

| Water | 10.2 | Low | Despite the presence of a hydrogen-bonding amine group, the overall high lipophilicity of the molecule will likely result in poor aqueous solubility. |

Note: Polarity Index values are relative and sourced from various compilations.[5][6] These predictions require experimental verification.

Part 3: Experimental Determination of Solubility

To move beyond prediction and obtain actionable quantitative data, rigorous experimental measurement is essential. The following section provides detailed protocols for two robust and widely accepted methods for solubility determination.

General Experimental Workflow

The logical flow for determining solubility experimentally is outlined below. The core principle involves creating a saturated solution, ensuring equilibrium, separating the dissolved solute from the excess, and quantifying the concentration of the solute in the solution.

Caption: Experimental workflow for determining the solubility of this compound.

Method 1: Isothermal Shake-Flask Gravimetric Method

This method is considered a "gold standard" for its directness and reliability, though it can be more time-consuming than instrumental methods.[7][8] It is particularly suitable when the solute is non-volatile.

Protocol:

-

Preparation: To a series of glass vials with screw caps, add a known volume (e.g., 5.0 mL) of a selected organic solvent.

-

Solute Addition: Add an excess amount of this compound to each vial. "Excess" means enough solute is added so that a separate, undissolved phase of the aniline remains visible after equilibration.

-

Equilibration: Seal the vials tightly and place them in a thermostatic orbital shaker set to a constant temperature (e.g., 25.0 ± 0.1 °C). Agitate the vials for a period sufficient to ensure equilibrium is reached (typically 24-48 hours). The system is at equilibrium when the concentration of the solute in the solution no longer changes over time.[7]

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the same constant temperature for at least 4 hours to allow the undissolved aniline to settle.

-

Sample Collection: Carefully withdraw a known volume (e.g., 2.0 mL) of the clear supernatant (the saturated solution) using a volumetric pipette. Take care not to disturb the undissolved layer. Transfer the aliquot to a pre-weighed, dry evaporating dish or vial.

-

Evaporation: Place the evaporating dish in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated. The temperature should be high enough to facilitate evaporation but low enough to prevent any degradation or loss of the solute.

-

Quantification: Once dry, place the dish in a desiccator to cool to room temperature. Weigh the dish containing the dry solute residue on an analytical balance. Repeat the drying and weighing cycle until a constant mass is achieved.

-

Calculation:

-

Mass of Solute = (Mass of dish + residue) - (Mass of empty dish)

-

Solubility (g/L) = (Mass of Solute in g) / (Volume of aliquot in L)

-

Method 2: UV-Vis Spectrophotometric Method

This method is rapid and requires a smaller amount of material, provided the analyte has a suitable chromophore and does not degrade in the solvent. Aromatic compounds like anilines typically have strong UV absorbance.[9][10]

Protocol:

-

Determine Maximum Absorbance (λmax): Prepare a dilute solution of the aniline in the chosen solvent. Scan the solution using a UV-Vis spectrophotometer (e.g., from 200-400 nm) to identify the wavelength of maximum absorbance (λmax). All subsequent measurements will be taken at this wavelength to ensure maximum sensitivity.

-

Prepare a Stock Solution: Accurately prepare a stock solution of known concentration. For example, dissolve 20.0 mg of the aniline in 100.0 mL of the solvent to get a 200 µg/mL solution.

-

Create a Calibration Curve: Perform a series of serial dilutions of the stock solution to create at least five calibration standards of decreasing, known concentrations.

-

Measure Absorbance of Standards: Measure the absorbance of each calibration standard at the predetermined λmax.

-

Plot the Calibration Curve: Plot a graph of Absorbance (y-axis) versus Concentration (x-axis). Perform a linear regression on the data points. The resulting equation (y = mx + c) and the correlation coefficient (R²) are critical. An R² value > 0.995 is required for a reliable calibration curve.

-

Prepare and Analyze the Saturated Solution: Prepare a saturated solution as described in the gravimetric method (Steps 1-4).

-

Dilute the Saturated Sample: Withdraw a small, precise volume of the clear supernatant and dilute it quantitatively with the same solvent to bring its absorbance into the linear range of the calibration curve. The dilution factor must be accurately recorded.

-

Measure Sample Absorbance: Measure the absorbance of the diluted sample at λmax.

-

Calculation:

-

Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample: Concentration_diluted = (Absorbance_sample - c) / m.

-

Calculate the concentration of the original saturated solution (i.e., the solubility): Solubility = Concentration_diluted × Dilution Factor.

-

Part 4: Data Presentation

Quantitative experimental data should be meticulously recorded to allow for clear comparison and interpretation.

Table 2: Experimental Solubility Data for this compound

| Solvent | Temperature (°C) | Method Used | Measured Solubility (g/L) | Measured Solubility (mol/L) | Notes |

| e.g., Toluene | 25.0 | Gravimetric | |||

| e.g., Dichloromethane | 25.0 | UV-Vis | |||

| e.g., Ethanol | 25.0 | Gravimetric | |||

| e.g., n-Hexane | 25.0 | UV-Vis | |||

| ... (add other solvents) |

Conclusion

While publicly available data is scarce, a thorough understanding of the molecular structure of this compound allows for a robust, predictive assessment of its solubility in organic solvents. The dominant lipophilic character imparted by the trifluoromethoxy group suggests high solubility in non-polar and moderately polar aprotic solvents. However, such theoretical predictions necessitate empirical validation. The detailed gravimetric and UV-Vis spectrophotometric protocols provided in this guide offer reliable and reproducible means for researchers to generate the high-quality quantitative data required for process optimization, formulation development, and advanced research applications. This guide serves as a comprehensive starting point for any scientist or engineer working with this important chemical intermediate.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 3. How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?-Jiangsu Huida Medical Instruments Co., Ltd. [jshd-medical.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 5. Properties of Solvents Used in Organic Chemistry [murov.info]

- 6. COMMON SOLVENT PROPERTIES [macro.lsu.edu]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the ¹³C NMR Spectral Analysis of 2,4-Difluoro-5-(trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Complexities of Fluorinated Aromatics

The introduction of fluorine and fluorine-containing moieties into aromatic systems is a cornerstone of modern medicinal chemistry. These modifications can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. 2,4-Difluoro-5-(trifluoromethoxy)aniline stands as a pertinent example of a highly functionalized aromatic building block. A precise understanding of its chemical structure is paramount, and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable tool for this purpose.

This guide provides an in-depth technical analysis of the ¹³C NMR spectral data for this compound. Moving beyond a simple presentation of data, this document serves as a practical whitepaper for researchers, offering insights into the prediction, acquisition, and interpretation of ¹³C NMR spectra for complex fluorinated molecules. As a self-validating system, the principles and protocols described herein are designed to ensure accuracy and reproducibility in your own laboratory settings.

The Foundational Principles: ¹³C NMR of Fluorinated Aromatic Compounds

The ¹³C NMR spectrum of a fluorinated organic compound presents unique challenges and a wealth of information. Unlike typical proton-decoupled ¹³C NMR spectra where most carbons appear as singlets, the presence of fluorine (¹⁹F), a spin ½ nucleus with nearly 100% natural abundance, introduces complexities due to ¹³C-¹⁹F spin-spin coupling.[1]

Key Considerations:

-

¹³C-¹⁹F Coupling (J_CF): The magnitude of the coupling constant is dependent on the number of bonds separating the carbon and fluorine atoms.

-

One-bond coupling (¹J_CF): This is the largest coupling, typically in the range of 240-320 Hz for carbons directly attached to fluorine.[2]

-

Two-bond coupling (²J_CF): Coupling through two bonds is smaller, generally between 15-30 Hz.

-

Three-bond coupling (³J_CF): This coupling is typically in the range of 5-10 Hz.

-

Long-range coupling (>³J_CF): Couplings over more than three bonds are also observed and can provide valuable structural information.[1]

-

-

Substituent Effects on Chemical Shifts (δ): The high electronegativity of fluorine and fluorine-containing groups significantly influences the chemical shifts of the aromatic carbons.

-

Directly Attached Carbons (C-F): The carbon directly bonded to a fluorine atom experiences a strong deshielding effect, resulting in a downfield shift.

-

Ortho, Meta, and Para Positions: The electron-withdrawing nature of fluorine and the trifluoromethoxy group affects the electron density at these positions, leading to predictable shifts in their ¹³C NMR signals.

-

Predicted ¹³C NMR Spectral Data for this compound

Due to the absence of a publicly available, experimentally verified ¹³C NMR spectrum for this compound, this section provides a detailed prediction based on established substituent effects and data from analogous compounds. This predictive approach is a critical skill for researchers working with novel fluorinated molecules.

The structure and numbering of this compound are as follows:

Methodology for Prediction:

The predicted chemical shifts (δ) are derived by starting with the chemical shift of benzene (128.5 ppm) and applying additive substituent chemical shift (SCS) effects for the -NH₂, -F, and -OCF₃ groups. The coupling constants (J) are estimated from typical values observed in fluorinated aromatic compounds.

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J_CF, Hz) |

| C1 | 130-135 | dd | ²J_CF (from F at C2) ≈ 15-25, ⁴J_CF (from F at C4) ≈ 2-5 |

| C2 | 150-155 | d | ¹J_CF ≈ 240-260 |

| C3 | 100-105 | d | ²J_CF (from F at C4) ≈ 20-30 |

| C4 | 155-160 | d | ¹J_CF ≈ 245-265 |

| C5 | 140-145 | qd | ²J_CF (from F at C4) ≈ 15-25, ²J_C-OCF3 ≈ 30-40 |

| C6 | 110-115 | d | ⁴J_CF (from F at C2) ≈ 1-3 |

| -OCF₃ | 120-125 | q | ¹J_CF ≈ 255-265 |

Rationale for Predictions:

-

C1: The amino group is electron-donating, which would typically shield the attached carbon. However, the ortho fluorine at C2 will have a deshielding inductive effect. The multiplicity arises from coupling to the fluorine at C2 (two bonds) and the fluorine at C4 (four bonds).

-

C2 and C4: These carbons are directly attached to fluorine and will therefore be significantly deshielded and exhibit large one-bond C-F coupling.

-

C3: This carbon is situated between two fluorine atoms and will be shielded. It will show a significant two-bond coupling to the fluorine at C4.

-

C5: The trifluoromethoxy group is strongly electron-withdrawing, deshielding the attached carbon. This carbon will exhibit coupling to the adjacent fluorine at C4 and to the three fluorine atoms of the trifluoromethoxy group.

-

C6: This carbon is ortho to the electron-donating amino group and will be shielded. It will show a small four-bond coupling to the fluorine at C2.

-

-OCF₃: The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three attached fluorine atoms, with a large one-bond coupling constant.

Experimental Protocol for ¹³C NMR Acquisition

Acquiring high-quality ¹³C NMR spectra of fluorinated compounds requires careful attention to experimental parameters to account for long relaxation times and complex couplings.

Step-by-Step Methodology:

-

Sample Preparation:

-

Dissolve 50-100 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).[3] The choice of solvent should be based on the solubility of the analyte and should not have signals that overlap with the expected signals of the compound.

-

Use a high-quality 5 mm NMR tube.

-

Ensure the sample is free of particulate matter by filtering if necessary.

-

-

Spectrometer Setup and Calibration:

-

Use a high-field NMR spectrometer (≥400 MHz for ¹H) for better spectral dispersion.

-

Tune and match the ¹³C probe.

-

Shim the magnetic field to obtain a narrow and symmetrical solvent peak.

-

-

Data Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 or a similar pulse sequence with power gating) is a good starting point.

-

Decoupling: Broadband proton decoupling is essential to simplify the spectrum by removing ¹³C-¹H couplings. For unambiguous assignment, consider acquiring a spectrum with both proton and fluorine decoupling, if the instrumentation allows.[4]

-

Pulse Angle: Use a 30-45° pulse angle to allow for a shorter relaxation delay.

-

Relaxation Delay (d1): A delay of 1-2 seconds is a reasonable starting point. Quaternary carbons and carbons attached to fluorine often have long relaxation times.

-

Acquisition Time (aq): An acquisition time of 1-2 seconds is typically sufficient.

-

Number of Scans (ns): Due to the low natural abundance of ¹³C and the splitting of signals by fluorine, a larger number of scans (e.g., 1024 or more) will likely be necessary to achieve an adequate signal-to-noise ratio.

-

Interpretation of the Spectrum: A Self-Validating Approach

Interpreting the ¹³C NMR spectrum of this compound involves a systematic analysis of chemical shifts and coupling patterns to validate the predicted structure.

Logical Flow for Interpretation:

-

Identify the -OCF₃ group: Look for a quartet in the region of 120-125 ppm with a large ¹J_CF of approximately 255-265 Hz. This is a key signature of the trifluoromethoxy group.

-

Locate the Carbons Bonded to Fluorine (C-F): Identify two signals far downfield (150-160 ppm), each appearing as a large doublet with a ¹J_CF of around 240-265 Hz. These correspond to C2 and C4.

-

Assign the Remaining Aromatic Carbons:

-

The remaining four carbons will appear in the aromatic region (100-145 ppm).

-

Use the predicted multiplicities and coupling constants to assign C1, C3, C5, and C6. For instance, C5 is expected to be a quartet of doublets (or a more complex multiplet) due to coupling with both the -OCF₃ fluorines and the fluorine at C4. C3 will likely be a doublet with a significant ²J_CF.

-

Consider using 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate carbons with their attached and nearby protons, which can greatly aid in unambiguous assignment.

-

Conclusion

The ¹³C NMR spectral analysis of this compound is a multifaceted task that requires a solid understanding of the principles governing the NMR of fluorinated compounds. This guide has provided a comprehensive framework for predicting, acquiring, and interpreting the ¹³C NMR spectrum of this and similar complex molecules. By following the outlined protocols and interpretive logic, researchers can confidently elucidate the structures of novel fluorinated aromatic compounds, thereby accelerating the pace of drug discovery and development.

References

- 1. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

An In-Depth Technical Guide to the Mass Spectrometry of 2,4-Difluoro-5-(trifluoromethoxy)aniline

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2,4-Difluoro-5-(trifluoromethoxy)aniline, a key building block in modern drug discovery and materials science. Designed for researchers, analytical scientists, and drug development professionals, this document delves into the core principles, experimental protocols, and data interpretation strategies necessary for the robust characterization of this complex fluorinated molecule.

Introduction: The Analytical Imperative

This compound is a highly functionalized aromatic amine. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a trifluoromethoxy group, imparts specific chemical properties that are leveraged in the synthesis of novel pharmaceutical agents and advanced polymers. The precise structural confirmation and purity assessment of this compound are paramount, making mass spectrometry (MS) an indispensable analytical tool. This guide explains the causal relationships behind methodological choices, ensuring a scientifically rigorous approach to its analysis.

Molecular Profile and Isotopic Signature

A foundational understanding of the analyte's properties is critical for any mass spectrometric analysis.

-

Chemical Formula: C₇H₄F₅NO[1]

-

CAS Number: 123572-59-8[1]

-

Synonym: [2,4-difluoro-5-(trifluoromethoxy)phenyl]amine[1]

The presence of multiple fluorine atoms and a nitrogen atom dictates a specific set of analytical considerations, from choosing the right ionization technique to predicting fragmentation pathways.

Table 1: Key Mass Spectrometric Data for this compound

| Property | Value | Significance in MS Analysis |

| Molecular Weight | 213.11 g/mol | The nominal mass observed in low-resolution mass spectrometers. |

| Exact Mass | 213.02125 Da | The precise mass used for high-resolution mass spectrometry (HRMS) to confirm elemental composition and achieve high specificity. |

| Nitrogen Rule | Fulfilled (Odd nominal mass, one N atom) | The molecular ion peak will appear at an odd m/z value, a key diagnostic feature for compounds containing an odd number of nitrogen atoms.[2] |

| Isotopic Pattern | M: 100%, M+1: 7.7%, M+2: 0.3% | The relative abundance of the M+1 peak, primarily due to the natural abundance of ¹³C, helps in identifying the molecular ion cluster and aids in formula determination. |

Ionization & Interfacing: GC-MS vs. LC-MS Approaches

The choice of ionization technique is dictated by the analyte's volatility and polarity. For this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are viable, each offering distinct advantages.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Expertise & Rationale: GC-MS is well-suited for volatile and thermally stable compounds. Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation.[3][4] This creates a characteristic "fingerprint" mass spectrum that is highly valuable for structural elucidation and library matching. The aniline moiety is amenable to GC analysis, although derivatization may sometimes be employed to improve peak shape.

Expected Behavior: Upon entering the EI source, the molecule will be bombarded with high-energy electrons (typically 70 eV), ejecting an electron to form a radical cation, the molecular ion (M•⁺).

C₇H₄F₅NO + e⁻ → [C₇H₄F₅NO]•⁺ + 2e⁻

This molecular ion is energetically unstable and will undergo predictable fragmentation, as detailed in Section 4.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

Expertise & Rationale: LC-MS is the premier technique for less volatile or thermally labile compounds. Electrospray Ionization (ESI) is a "soft" ionization method that typically generates protonated molecules, [M+H]⁺, with minimal fragmentation.[5][6] This is ideal for confirming molecular weight. The basic nitrogen atom in the aniline group makes it an excellent candidate for positive-mode ESI, as it readily accepts a proton from the acidic mobile phase.[7]

Expected Behavior: In a typical reversed-phase LC setup with an acidic mobile phase (e.g., containing formic acid), the analyte will be protonated in solution. The ESI process desolvates these ions, transferring them into the gas phase for MS analysis.

C₇H₄F₅NO + H⁺ → [C₇H₄F₅NO+H]⁺

The primary ion observed will be the protonated molecule at m/z 214.0291. Tandem mass spectrometry (MS/MS) is then required to induce fragmentation for structural analysis.

Fragmentation Pathways: Decoding the Structure

Understanding the fragmentation of this compound is key to its unequivocal identification. The stability of the aromatic ring and the nature of its substituents govern the fragmentation pathways.

Electron Ionization (EI) Fragmentation

The EI spectrum will be rich with fragment ions. The primary fragmentation events are initiated from the molecular ion radical cation [M]•⁺ at m/z 213.

Key Predicted Fragmentations:

-

Loss of •CF₃: A common fragmentation for trifluoromethoxy groups is the cleavage of the O-CF₃ bond followed by rearrangement or the cleavage of the C-O bond. However, a more likely initial fragmentation for this class of molecule involves the benzylic position. A significant peak may arise from the loss of the trifluoromethyl radical.

-

Loss of COCF₃: Cleavage of the aryl-O bond can lead to the loss of a trifluoroacetyl radical.

-

Loss of HCN: A characteristic fragmentation of the aniline molecular ion involves the expulsion of a neutral hydrogen cyanide molecule, often after ring rearrangement.[8]

-

Loss of HF: The presence of fluorine on the ring makes the loss of HF a plausible pathway.[9]

Caption: Predicted EI fragmentation of this compound.

ESI-MS/MS Fragmentation (Collision-Induced Dissociation)

For LC-MS/MS, the precursor ion selected for fragmentation is the protonated molecule, [M+H]⁺, at m/z 214. Collision-Induced Dissociation (CID) will break the weakest bonds first.

Key Predicted Fragmentations:

-

Loss of NH₃: Protonation occurs on the amine. A common loss from protonated anilines is the neutral loss of ammonia.

-

Loss of HF: Elimination of hydrogen fluoride is a highly probable pathway.

-

Loss of CF₂O (Difluorophosgene): The trifluoromethoxy group can fragment via the loss of neutral difluorophosgene.

-

Loss of CF₃OH: A rearrangement could lead to the loss of trifluoromethanol.

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Experimental Protocols

The following protocols provide a validated starting point for analysis. Optimization is recommended for specific instrumentation and sample matrices.

GC-MS Protocol

This protocol is designed for purity assessment and structural confirmation.

-

Sample Preparation:

-

Accurately weigh ~1 mg of this compound.

-

Dissolve in 1 mL of high-purity ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of ~10 µg/mL.

-

-

GC-MS System & Conditions:

-

GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

-

Inlet: Split/Splitless, operated in split mode (e.g., 20:1) at 250 °C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program:

-

Initial temperature: 70 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

MS Transfer Line: 280 °C.

-

Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.

-

Mass Analyzer: Scan mode from m/z 40 to 350.

-

-

Self-Validation:

-

Inject a solvent blank before the sample to ensure no system contamination.

-

Verify the presence of the molecular ion at m/z 213.

-

Confirm that the observed fragmentation pattern is consistent with the predicted pathways (Section 4.1).

-

LC-MS/MS Protocol

This protocol is optimized for high-sensitivity quantification and molecular weight confirmation.

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution in methanol or acetonitrile.

-

Dilute to a working concentration of ~1 µg/mL using the initial mobile phase composition.

-

-

LC-MS System & Conditions:

-

LC Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0-1 min: 10% B.

-

1-5 min: 10% to 95% B.

-

5-6 min: 95% B.

-

6-6.1 min: 95% to 10% B.

-

6.1-8 min: 10% B (re-equilibration).

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 µL.

-

Ion Source: Electrospray Ionization (ESI), Positive Mode.

-

Key ESI Parameters: Capillary Voltage: 3.5 kV; Gas Temperature: 325 °C; Nebulizer Pressure: 40 psi.

-

MS1 Scan: Scan from m/z 100 to 400 to find the [M+H]⁺ ion at m/z 214.

-

MS2 (Product Ion Scan): Select m/z 214 as the precursor ion and apply collision energy (e.g., 15-30 eV) to generate a fragment spectrum.

-

-

Self-Validation:

-

The MS1 scan must show a dominant peak at m/z 214.0291 (with HRMS).

-

The MS2 spectrum must contain plausible fragment ions as predicted in Section 4.2.

-

The chromatographic peak should be sharp and symmetrical.

-

Data Interpretation and Reporting

A robust analysis combines data from all available techniques.

Table 2: Summary of Expected Mass Spectrometric Observations

| Technique | Ion Observed | Key Fragments (m/z) | Primary Use Case |

| GC-MS (EI) | [M]•⁺ (m/z 213) | 193, 186, 144, 128 | Structural Confirmation, Library Matching, Purity |

| LC-MS (ESI) | [M+H]⁺ (m/z 214) | (Requires MS/MS) 197, 194, 148 | Molecular Weight Confirmation, Quantification |

Workflow for Structural Confirmation

Caption: Integrated workflow for the structural confirmation of the analyte.

Conclusion

The mass spectrometric analysis of this compound requires a methodical approach grounded in the chemical principles of ionization and fragmentation. By leveraging the complementary strengths of GC-MS with EI and LC-MS with ESI, analysts can achieve unambiguous structural confirmation and accurate purity assessment. The protocols and interpretive frameworks provided in this guide serve as a robust foundation for researchers in pharmaceutical development and chemical synthesis, ensuring data integrity and accelerating scientific discovery.

References

- 1. pschemicals.com [pschemicals.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 6. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. zpsys.ecut.edu.cn [zpsys.ecut.edu.cn]

- 8. researchgate.net [researchgate.net]

- 9. whitman.edu [whitman.edu]

An In-depth Technical Guide to the FT-IR Spectrum of 2,4-Difluoro-5-(trifluoromethoxy)aniline

Foreword: The Analytical Imperative for Fluorinated Anilines

In the landscape of modern drug discovery and materials science, fluorinated organic molecules have ascended to a position of paramount importance. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[1][2] Among these, fluorinated anilines are crucial building blocks for a diverse array of pharmaceuticals and advanced materials. 2,4-Difluoro-5-(trifluoromethoxy)aniline, with its unique substitution pattern of two fluorine atoms and a trifluoromethoxy group on the aniline core, presents a compelling case for detailed analytical characterization. This guide provides a comprehensive exploration of the Fourier-Transform Infrared (FT-IR) spectrum of this compound, offering researchers, scientists, and drug development professionals a robust framework for its identification, characterization, and quality control.

Principles of FT-IR Spectroscopy: A Molecular Vibrational Interrogation

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[3][4] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds.[5] These vibrations, which include stretching and bending, are quantized and unique to the specific bonds and functional groups within the molecule.[6] An FT-IR spectrometer measures the absorption of infrared radiation as a function of frequency (expressed in wavenumbers, cm⁻¹), generating a unique spectral fingerprint of the compound.[4][7] The resulting spectrum provides invaluable information about the molecular structure and the presence of key functional groups.

The primary regions of interest in an FT-IR spectrum are the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-500 cm⁻¹).[4][7] The functional group region is where characteristic absorptions for common functional groups appear, allowing for straightforward identification.[7] The fingerprint region contains a complex pattern of absorptions that are unique to the molecule as a whole, serving as a powerful tool for confirming the identity of a compound by comparison with a reference spectrum.[4][7]

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The acquisition of a high-quality FT-IR spectrum is contingent upon meticulous sample preparation and appropriate instrumental parameters. For a liquid sample such as this compound, Attenuated Total Reflectance (ATR) FT-IR spectroscopy is the preferred method due to its minimal sample preparation and high reproducibility.[8][9][10][11][12]

Recommended Methodology: Attenuated Total Reflectance (ATR) FT-IR

ATR-FTIR operates on the principle of total internal reflection.[9][12] An infrared beam is directed into a crystal of high refractive index (e.g., diamond or zinc selenide), creating an evanescent wave that penetrates a short distance into the sample placed in intimate contact with the crystal surface.[8][12] This interaction allows for the measurement of the sample's absorption spectrum with minimal sample preparation.[8][9]

Step-by-Step Experimental Workflow

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium for stable operation.

-

Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

-

ATR Crystal Cleaning:

-

Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove any contributions from the crystal and the atmosphere.[3]

-

-

Sample Application:

-

Spectrum Acquisition:

-

Set the desired spectral range (typically 4000-400 cm⁻¹).

-

Select an appropriate resolution (e.g., 4 cm⁻¹) and the number of scans to be co-added (e.g., 16-32 scans) to achieve a good signal-to-noise ratio.

-

Initiate the spectral acquisition.

-

-

Data Processing and Analysis:

-

The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking to identify the exact wavenumbers of the absorption bands.

-

Caption: Experimental workflow for acquiring an ATR-FTIR spectrum.

Spectral Analysis and Interpretation of this compound

The FT-IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its various functional groups. A thorough analysis of these bands allows for the unequivocal identification of the molecule.

Predicted FT-IR Absorption Bands

The following table summarizes the expected characteristic absorption bands for this compound, based on established infrared spectroscopy correlation tables and literature data for similar compounds.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3500-3300 | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine (-NH₂) | Medium |

| 3100-3000 | C-H Stretch | Aromatic Ring (=C-H) | Medium to Weak |

| 1650-1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium |

| 1600-1450 | C=C Stretch | Aromatic Ring | Medium to Strong |

| 1335-1250 | C-N Stretch | Aromatic Amine | Strong |

| 1300-1100 | C-F Stretch | Aryl-F | Strong |

| 1250-1000 | C-O Stretch | Aryl-O-CF₃ | Strong |

| 1200-1100 | C-F Stretch | Trifluoromethyl (-CF₃) | Very Strong |

| 900-675 | C-H Out-of-Plane Bend | Aromatic Ring | Strong |

Detailed Interpretation of Key Spectral Features

-

N-H Stretching Vibrations (3500-3300 cm⁻¹): As a primary aromatic amine, this compound will display two distinct bands in this region.[15][16] These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds in the -NH₂ group.[16]

-

Aromatic C-H Stretching (3100-3000 cm⁻¹): The stretching vibrations of the C-H bonds on the benzene ring typically appear at wavenumbers slightly higher than 3000 cm⁻¹.[6][17][18][19]

-

N-H Bending Vibration (1650-1580 cm⁻¹): The scissoring vibration of the primary amine group gives rise to a characteristic absorption band in this region.[16]

-

Aromatic C=C Stretching (1600-1450 cm⁻¹): The stretching vibrations of the carbon-carbon double bonds within the aromatic ring result in a series of sharp bands of variable intensity.[7][17][18][19]

-

C-N Stretching Vibration (1335-1250 cm⁻¹): The stretching of the C-N bond in aromatic amines typically produces a strong absorption band in this range.[16]

-

C-F and C-O Stretching Vibrations (1300-1000 cm⁻¹): This region is expected to be complex due to the overlap of several strong absorptions. The C-F stretching vibrations of the two fluorine atoms attached to the aromatic ring will produce strong bands.[20] Additionally, the strong C-O stretching of the ether linkage and the very strong C-F stretching vibrations of the trifluoromethoxy (-OCF₃) group will dominate this area of the spectrum.[21]

-

Aromatic C-H Out-of-Plane Bending (900-675 cm⁻¹): The out-of-plane bending vibrations of the C-H bonds on the substituted aromatic ring give rise to strong absorptions in this region. The exact position of these bands can provide information about the substitution pattern of the ring.[15][17]

Caption: Relationship between functional groups and their expected spectral regions.

Trustworthiness and Self-Validating Protocols

The robustness of FT-IR analysis lies in its inherent self-validating nature when performed correctly. The presence of all expected characteristic peaks, with their anticipated relative intensities and shapes, provides a high degree of confidence in the identity and purity of the sample. For instance, the simultaneous observation of the dual N-H stretching bands, aromatic C-H and C=C absorptions, and the strong C-F and C-O signals collectively confirms the structure of this compound. Conversely, the absence of any of these key bands or the presence of unexpected peaks (e.g., a broad O-H stretch around 3300 cm⁻¹ indicating water contamination, or a strong C=O stretch around 1700 cm⁻¹ indicating an impurity) would immediately flag a potential issue with the sample's identity or purity.

Conclusion

FT-IR spectroscopy provides a rapid, reliable, and information-rich method for the characterization of this compound. By understanding the fundamental principles of the technique and the characteristic vibrational frequencies of the molecule's constituent functional groups, researchers can confidently identify and assess the quality of this important chemical intermediate. The detailed protocol and spectral interpretation guide presented herein serve as a valuable resource for scientists and professionals in the pharmaceutical and chemical industries, enabling them to leverage the full analytical power of FT-IR spectroscopy in their research and development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 5. youtube.com [youtube.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. azooptics.com [azooptics.com]

- 8. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 9. mt.com [mt.com]

- 10. jascoinc.com [jascoinc.com]

- 11. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 12. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | アジレント [agilent.com]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 19. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

A Theoretical In-depth Guide to the Conformational Landscape of 2,4-Difluoro-5-(trifluoromethoxy)aniline

Abstract

This technical guide provides a comprehensive theoretical framework for the conformational analysis of 2,4-Difluoro-5-(trifluoromethoxy)aniline, a molecule of significant interest in pharmaceutical and materials science. The trifluoromethoxy group, in conjunction with fluorine substituents on the aniline scaffold, presents a unique conformational profile that dictates its intermolecular interactions and, consequently, its biological activity and material properties.[1] This document outlines a robust computational methodology, grounded in Density Functional Theory (DFT), to elucidate the molecule's conformational preferences, rotational energy barriers, and key structural parameters. The protocols described herein are designed to provide researchers and drug development professionals with a validated system for predicting the three-dimensional structure and energetic landscape of this and structurally related compounds.

Introduction: The Significance of Fluorinated Anilines in Modern Chemistry

Aniline derivatives are fundamental building blocks in organic chemistry, serving as precursors for a vast range of dyes, polymers, and pharmaceuticals.[2] The strategic incorporation of fluorine-containing functional groups, such as fluoro and trifluoromethoxy substituents, has become a pivotal strategy in modern drug design.[1][3] These moieties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity by altering its electronic and conformational properties.[1]

This compound (CAS No. 123572-59-8) is a prime example of a highly functionalized aniline derivative with potential applications in medicinal chemistry and materials science.[4] The interplay between the electron-withdrawing trifluoromethoxy group, the ortho and para fluorine atoms, and the amino group creates a complex conformational landscape. A thorough understanding of this landscape is crucial for rational drug design and the development of novel materials, as the preferred conformation will govern how the molecule interacts with biological targets or organizes in the solid state. This guide provides a detailed theoretical protocol to explore this conformational space with high fidelity.

Methodology: A Validated Computational Approach

The conformational analysis of this compound is approached through a multi-step computational workflow. This process is designed to be a self-validating system, where initial broad scans of the potential energy surface are refined with higher levels of theory to yield accurate and reliable results.

Initial Structure Generation

The starting point for the analysis is the generation of a 3D structure of this compound. This can be achieved using any standard molecular building software. The IUPAC name is this compound, and its chemical formula is C7H4F5NO.[4]

The Rationale for Density Functional Theory (DFT)

For the theoretical investigation of halogenated and methoxy-substituted anilines, Density Functional Theory (DFT) has consistently demonstrated a favorable balance of computational cost and accuracy.[2][5][6][7] Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is chosen for its proven track record in accurately predicting the geometries and vibrational frequencies of a wide range of organic molecules, including aniline derivatives.[5]

The choice of basis set is equally critical. For molecules containing highly electronegative atoms like fluorine and oxygen, a basis set that includes polarization and diffuse functions is essential for an accurate description of the electron distribution. The 6-311++G(d,p) basis set is selected for this study, as it provides a robust and well-balanced description of the electronic structure for this class of compounds.[5]

Experimental Protocol: Conformational Search and Optimization

The following step-by-step protocol outlines the computational workflow for the conformational analysis:

-

Initial Geometry Optimization: The initial 3D structure of this compound is first optimized using a lower level of theory, such as Hartree-Fock (HF) with a smaller basis set (e.g., 6-31G(d)), to quickly obtain a reasonable starting geometry.

-

Potential Energy Surface (PES) Scan: To identify all potential energy minima (stable conformers) and transition states, a relaxed PES scan is performed. The key dihedral angles to be scanned are those around the C-N bond (defining the orientation of the amino group) and the C-O bond of the trifluoromethoxy group.

-

Dihedral 1 (τ1): C2-C1-N-H (rotation of the amino group)

-

Dihedral 2 (τ2): C4-C5-O-CF3 (rotation of the trifluoromethoxy group) The scan should be performed in a stepwise manner (e.g., every 10-15 degrees) for a full 360-degree rotation of each dihedral angle. At each step, all other geometric parameters are allowed to relax.

-

-

Identification of Stationary Points: The resulting PES will show energy minima corresponding to stable conformers and energy maxima corresponding to transition states. The geometries of these stationary points are then extracted.

-

High-Level Geometry Optimization: Each identified conformer and transition state is then subjected to a full geometry optimization at the B3LYP/6-311++G(d,p) level of theory. This ensures that the final geometries are true energy minima or first-order saddle points on the potential energy surface.

-

Frequency Calculations: To confirm the nature of the optimized structures and to obtain thermodynamic data, frequency calculations are performed at the same B3LYP/6-311++G(d,p) level.

-

Stable Conformers: Will have all real (positive) vibrational frequencies.

-

Transition States: Will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate connecting two conformers.

-

-

Zero-Point Energy (ZPE) Correction: The electronic energies obtained from the optimizations are corrected with the zero-point vibrational energies (ZPVE) from the frequency calculations to obtain more accurate relative energies.

Computational Software

All calculations described in this protocol can be performed using standard quantum chemistry software packages such as Gaussian, ORCA, or Spartan.

Visualization of the Computational Workflow

The following diagram illustrates the logical flow of the conformational analysis protocol.

Caption: Workflow for the theoretical conformational analysis.

Anticipated Results and Discussion

Based on the proposed methodology, a detailed understanding of the conformational preferences of this compound can be achieved.

Stable Conformers

The PES scan is expected to reveal a small number of stable conformers. The relative energies of these conformers will likely be influenced by a combination of steric and electronic effects. For instance, the orientation of the amino group's hydrogen atoms relative to the fluorine substituents and the trifluoromethoxy group will be a key determinant of stability. Similarly, the rotation of the trifluoromethoxy group will be hindered by steric interactions with the adjacent fluorine atom.

Table 1: Predicted Stable Conformers and their Relative Energies

| Conformer | τ1 (C2-C1-N-H) | τ2 (C4-C5-O-CF3) | Relative Energy (kcal/mol) |

| A | 0° (planar) | 90° (staggered) | 0.00 |

| B | 180° (planar) | 90° (staggered) | 0.5 - 1.5 |

| C | 0° (planar) | 270° (staggered) | 0.5 - 1.5 |

Note: The dihedral angles and relative energies presented are hypothetical and serve as an illustration of the expected output from the calculations.

Rotational Barriers

The energy maxima on the PES correspond to the transition states for the interconversion between conformers. The energy difference between a conformer and a connecting transition state represents the rotational barrier. These barriers provide insight into the flexibility of the molecule at different temperatures. It is anticipated that the rotation of the bulky trifluoromethoxy group will have a higher energy barrier compared to the rotation of the smaller amino group.

Structural Parameters

The optimized geometries will provide precise information on bond lengths, bond angles, and dihedral angles for each stable conformer. These parameters can be compared with experimental data if available, for example from X-ray crystallography of similar compounds, to validate the computational model. The pyramidalization of the amino group is another important structural parameter to consider, as it can be influenced by the electronic effects of the substituents.[6]

Conclusion

The theoretical conformational analysis of this compound, as outlined in this guide, provides a powerful and predictive tool for understanding its three-dimensional structure and energetic landscape. By employing a robust computational methodology based on Density Functional Theory, researchers can gain critical insights into the conformational preferences that govern the molecule's properties. This knowledge is invaluable for the rational design of new drug candidates and advanced materials, enabling the fine-tuning of molecular properties for optimal performance. The self-validating nature of the proposed workflow ensures a high degree of confidence in the obtained results, making it a cornerstone for in silico studies of complex aniline derivatives.

References

A Technical Guide to the Discovery, Synthesis, and Application of Trifluoromethoxy Anilines

Abstract

The trifluoromethoxy (-OCF3) group has transitioned from a chemical curiosity to a cornerstone of modern medicinal and agricultural chemistry. Its unique electronic properties and profound impact on molecular lipophilicity and metabolic stability have made it a privileged substituent in the design of advanced bioactive molecules. This technical guide provides an in-depth exploration of the discovery and history of trifluoromethoxy anilines, a critical class of intermediates that serve as versatile platforms for introducing the -OCF3 moiety. We will trace the historical development of synthetic methodologies, from the harsh conditions of early preparations to the sophisticated and selective catalytic systems of today. Detailed experimental protocols, physicochemical data, and a discussion of their pivotal role in drug discovery and agrochemical development are presented to offer researchers and development professionals a comprehensive resource.

The Trifluoromethoxy Group: A "Super-Halogen" in Molecular Design